2-Methylpropyl 3,5-diamino-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3,5-diamino-4-methylbenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3,5-diamino-4-methylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by reduction to introduce amino groups. The esterification process is then employed to attach the 2-methylpropyl group to the benzoate structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by esterification under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3,5-diamino-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives .
Scientific Research Applications
2-Methylpropyl 3,5-diamino-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methylpropyl 3,5-diamino-4-methylbenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl 3,5-diamino-4-chlorobenzoate
- 2-Methylpropyl 3,5-diamino-4-ethylbenzoate
- 2-Methylpropyl 3,5-diamino-4-methoxybenzoate
Uniqueness
2-Methylpropyl 3,5-diamino-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
41476-28-2 |
---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methylpropyl 3,5-diamino-4-methylbenzoate |
InChI |
InChI=1S/C12H18N2O2/c1-7(2)6-16-12(15)9-4-10(13)8(3)11(14)5-9/h4-5,7H,6,13-14H2,1-3H3 |
InChI Key |
DPYGXXBYDWQPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)C(=O)OCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.